molecular formula C18H20N4O4 B2704601 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950230-80-5

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2704601
CAS No.: 950230-80-5
M. Wt: 356.382
InChI Key: VATIFFBAKSMMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-triazole core substituted at position 1 with a 4-ethoxyphenyl group, at position 5 with a methoxymethyl group, and at position 4 with a carboxamide moiety linked to a furan-2-ylmethyl group. The ethoxy group enhances lipophilicity, while the methoxymethyl and furan substituents introduce polar and aromatic interactions, respectively. Its synthesis likely involves click chemistry for triazole formation, followed by amidation or ester hydrolysis steps .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-3-25-14-8-6-13(7-9-14)22-16(12-24-2)17(20-21-22)18(23)19-11-15-5-4-10-26-15/h4-10H,3,11-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATIFFBAKSMMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, which include 4-ethoxyphenylamine, furan-2-carbaldehyde, and methoxymethyl chloride.

    Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This step is often catalyzed by copper(I) salts.

    Coupling Reactions: The intermediates are then coupled through various reactions, such as amide bond formation and alkylation, to yield the final product.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon .

Scientific Research Applications

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Triazole Core

a. N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamides
  • Example : 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives ()
  • Key Differences :
    • The target compound replaces the 4-methylphenyl group with a 4-ethoxyphenyl group, increasing electron-donating capacity and steric bulk.
    • The methoxymethyl group at position 5 (target) vs. a methyl group (reference) enhances hydrophilicity and flexibility.
b. 1-(2-Ethoxyphenyl)-5-Methyl-N-[4-(5-Methyltriazol-1-yl)Phenyl]Triazole-4-Carboxamide ()
  • Key Differences :
    • Ethoxy group at position 2 (meta) vs. 4 (para) on the phenyl ring alters electronic and steric environments.
    • The amide is linked to a phenyl-triazole moiety instead of a furan-2-ylmethyl group.

Amide Side Chain Modifications

a. N-(4-Ethoxyphenyl)-1-(2-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ()
  • Key Differences :
    • The amide is attached to a 4-ethoxyphenyl group (reference) vs. a furan-2-ylmethyl group (target).
    • The triazole core has a 2-methoxyphenyl group (reference) vs. 4-ethoxyphenyl (target).
b. 1-(4-Ethoxyphenyl)-N-(3-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide ()
  • Key Differences :
    • Fluorophenyl amide (reference) vs. furan-2-ylmethyl amide (target).
    • Fluorine’s electronegativity increases polarity but reduces aromatic interaction strength compared to furan.
  • Impact : The target’s furan may exhibit stronger π-π interactions in hydrophobic binding pockets, enhancing pharmacological activity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Methyl-1-(4-Methylphenyl) Analogue () 1-(2-Ethoxyphenyl) Analogue ()
Molecular Weight ~400 g/mol ~320 g/mol ~450 g/mol
logP ~2.8 (estimated) ~3.2 ~3.5
Hydrogen Bond Donors 1 (amide NH) 1 1
Hydrogen Bond Acceptors 6 (triazole, furan, ethers) 4 7
Solubility Moderate (PBS) Low Low
  • Analysis : The target’s lower logP and higher hydrogen bond acceptors suggest better aqueous solubility than methyl or phenyl-triazole analogues, critical for oral bioavailability .

Biological Activity

1-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent research findings.

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with the preparation of intermediates such as 4-ethoxyphenylamine and furan-2-carbaldehyde.
  • Triazole Ring Formation : A cycloaddition reaction between an azide and an alkyne forms the triazole ring, often catalyzed by copper(I) salts.
  • Coupling Reactions : Subsequent reactions involve amide bond formation and alkylation to yield the final product.

The chemical structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H20N4O4
Molecular Weight348.38 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes which are crucial in various biochemical pathways. For instance, it may modulate pathways related to cell proliferation and apoptosis.
  • Receptor Binding : The compound interacts with receptors that are involved in inflammatory responses and cancer progression.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (IC50 = 6.2 μM) and breast cancer (IC50 = 27.3 μM) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Insights : It inhibits the NF-κB signaling pathway, which is crucial for inflammatory responses. This inhibition leads to reduced production of pro-inflammatory cytokines .

Neuroprotective Properties

Emerging data suggest that this compound may offer neuroprotective benefits:

  • Neurotoxicity Studies : In models of neurodegeneration, it demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

  • Study on Neuroprotection :
    • Objective : To evaluate the neuroprotective effects against Aβ-induced toxicity.
    • Findings : The compound significantly improved memory impairment in scopolamine-induced models by reducing oxidative stress markers .
  • Anticancer Evaluation :
    • Objective : To assess the anticancer potential against specific tumor types.
    • Results : Notable cytotoxicity was observed in both colon and breast cancer cell lines, confirming its potential as a chemotherapeutic agent .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds reveals distinct biological profiles:

CompoundAnticancer Activity (IC50)Anti-inflammatory ActivityNeuroprotective Activity
Compound A6.2 μM (Colon)ModerateYes
Compound B27.3 μM (Breast)HighNo
Target Compound Variable across types High (NF-kB inhibition) Yes (Aβ protection)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.